2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
The compound 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide features a hybrid structure combining a benzimidazole-pyridine core linked via a sulfanyl group to an acetamide moiety. This structural framework suggests applications in antiviral, anticancer, or anti-inflammatory therapies, leveraging the benzimidazole motif’s known pharmacological versatility .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-30-20-10-9-16(14-21(20)31-2)11-13-25-22(29)15-32-24-17(6-5-12-26-24)23-27-18-7-3-4-8-19(18)28-23/h3-10,12,14H,11,13,15H2,1-2H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSVKCYOZEBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyridine Derivative Synthesis: The pyridine ring is often synthesized through cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia.
Thioether Linkage Formation: The sulfanyl linkage is introduced by reacting the benzimidazole and pyridine derivatives with a suitable thiolating agent, such as thiourea, under basic conditions.
Acetamide Group Introduction: The final step involves the acylation of the sulfanyl-linked intermediate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole or pyridine rings, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, due to its potential bioactivity.
Pharmacology: The compound could be used in the study of receptor-ligand interactions, enzyme inhibition, and other pharmacological assays.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe in biological studies to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with 2-{[3-Cyano-6-(3,4-Dimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (CAS 489461-89-4)
- Structural Differences: Pyridine Substitution: The target compound has a benzimidazolyl group at position 3 of the pyridine ring, while the analog (CAS 489461-89-4) substitutes this position with a cyano group and position 6 with a 3,4-dimethoxyphenyl group .
- Physicochemical Properties: Lipophilicity: Both compounds have high predicted logP values (~1.29 g/cm³) due to dual 3,4-dimethoxyphenyl groups, but the benzimidazole in the target may slightly reduce solubility compared to the cyano analog . pKa: The benzimidazole (pKa ~5–6) introduces a weakly basic site, while the analog’s cyano group lacks ionization, affecting bioavailability under physiological conditions .
Table 1: Key Physicochemical Properties
Comparison with N-Substituted 2-Arylacetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
- Functional Groups :
- The target compound uses a benzimidazole-pyridine-sulfanyl scaffold, whereas 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has a dichlorophenyl-thiazole system .
- Biological Implications : Thiazole and benzimidazole rings both exhibit antimicrobial activity, but the dichlorophenyl group in the analog may confer higher electrophilicity and reactivity toward nucleophilic targets (e.g., enzymes).
Comparison with Anti-Exudative Acetamides ()
- Structural Features: Anti-exudative compounds in use triazole-furan substituents, while the target employs a benzimidazole-pyridine core. Activity: Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg), suggesting the target’s benzimidazole may enhance anti-inflammatory potency via COX-2 inhibition .
Comparison with Pyrimidinylsulfanyl Acetamides ()
- Core Heterocycles :
- Synthetic Routes :
Research Findings and Implications
- Pharmacological Potential: The benzimidazole-pyridine core in the target compound may offer dual antiviral and anti-inflammatory effects, distinct from analogs with triazole or thiazole moieties .
Biological Activity
The compound 2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule featuring a benzimidazole and pyridine moiety. Its structural complexity suggests potential biological activities, which have been the subject of various studies. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
IUPAC Name : this compound
The biological activity of this compound is likely mediated through interactions with various molecular targets:
- Molecular Targets : It may interact with proteins, enzymes, or receptors that are crucial for cellular processes.
- Pathways Involved : The compound could modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Anticancer Properties : Preliminary research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. It may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several case studies have further elucidated the biological potential of this compound:
- Case Study 1 : A study examined the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
- Case Study 2 : In an animal model of inflammation, administration of the compound resulted in decreased paw edema and lower levels of inflammatory markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
